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Introduction
DavePhos, or 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, is a highly effective

and versatile electron-rich biaryl phosphine ligand. Its unique structural features, including a

bulky dicyclohexylphosphino group and a coordinating dimethylamino moiety, make it a

cornerstone in palladium-catalyzed cross-coupling reactions. These reactions are fundamental

in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical

ingredients (APIs). This document provides detailed application notes and experimental

protocols for the use of DavePhos in two of the most critical transformations in pharmaceutical

synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The strategic application of DavePhos-mediated catalysis allows for the efficient construction

of C-N and C-C bonds, often with high yields, broad functional group tolerance, and under mild

reaction conditions. This has proven invaluable in the synthesis of complex molecules,

including intermediates for drugs targeting a range of therapeutic areas.
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DavePhos has demonstrated exceptional utility in the following palladium-catalyzed cross-

coupling reactions:

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl or heteroaryl

halides/triflates with a wide variety of amines. This is a crucial step in the synthesis of many

nitrogen-containing pharmaceuticals.

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl or heteroaryl

halides/triflates with organoboron reagents. This reaction is widely used for the synthesis of

biaryl and heteroaryl scaffolds present in many drug molecules.

Buchwald-Hartwig Amination with DavePhos
The DavePhos ligand has been instrumental in advancing the scope and efficiency of the

Buchwald-Hartwig amination, particularly with challenging substrates such as aryl chlorides. Its

application is highlighted in the large-scale synthesis of key intermediates for pharmaceuticals,

including the cholesteryl ester transfer protein (CETP) inhibitor, Torcetrapib.[1]

Application Example 1: Synthesis of a Key Intermediate
for Torcetrapib
A critical step in the synthesis of Torcetrapib involved a palladium-catalyzed amination on a

multi-kilogram scale, where DavePhos was identified as the optimal ligand.[1] This reaction

underscores the robustness and industrial applicability of DavePhos in the production of

complex pharmaceutical intermediates.

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination using
DavePhos
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Detailed Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative example for the amination of an aryl chloride with an amine

using a DavePhos/palladium catalyst system.

Materials:

Aryl chloride (1.0 mmol)
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Amine (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

DavePhos (0.03 mmol, 3 mol%)

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

Anhydrous toluene (5 mL)

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add

palladium(II) acetate, DavePhos, and sodium tert-butoxide.

Evacuate and backfill the tube with the inert gas three times.

Add anhydrous toluene via syringe.

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

Add the aryl chloride and the amine to the reaction mixture.

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three

times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

N-arylated product.

Diagram of the Buchwald-Hartwig Amination Workflow:

Reaction Setup Reaction Workup and Purification

Charge Schlenk tube with
Pd(OAc)₂, DavePhos, NaOtBu

Inert Atmosphere
(Evacuate/Backfill) Add Anhydrous Toluene Add Aryl Halide

and Amine Heat to 100 °C Monitor Progress (TLC/GC) Quench with Water Extraction Drying and Concentration Column Chromatography K
Isolated Product

Click to download full resolution via product page

Caption: Experimental workflow for a typical DavePhos-catalyzed Buchwald-Hartwig

amination.

Suzuki-Miyaura Coupling with DavePhos
DavePhos is also a highly effective ligand for Suzuki-Miyaura couplings, particularly for the

synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. Its

use allows for the coupling of a wide range of substrates, including challenging heteroaryl

halides.

Application Example 2: Synthesis of a Biaryl
Pharmaceutical Intermediate
The synthesis of biaryl scaffolds is a common challenge in drug discovery. DavePhos-ligated

palladium catalysts provide a reliable method for constructing these structures.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling using
DavePhos
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Detailed Experimental Protocol: General Procedure for
Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with

a boronic acid using a DavePhos/palladium catalyst system.

Materials:

Aryl halide (1.0 mmol)
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Aryl boronic acid (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

DavePhos (0.015 mmol, 1.5 mol%)

Potassium phosphate (K₃PO₄, 2.0 mmol)

1,4-Dioxane (4 mL)

Water (1 mL)

Procedure:

In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium(II) acetate,

DavePhos, and potassium phosphate.

Add 1,4-dioxane and water.

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography to yield the biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:
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Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling

reaction.

Synthesis of Carbazole-Based Pharmaceutical
Intermediates
Carbazole and its derivatives are important structural motifs in many biologically active

compounds. The Buchwald-Hartwig amination using DavePhos can be a powerful tool for the

synthesis of N-aryl carbazoles, which can serve as key intermediates.

Application Example 3: Synthesis of an N-Aryl
Carbazole Intermediate
Reaction Scheme:

Detailed Experimental Protocol: Synthesis of 9-phenyl-
9H-carbazole
This protocol describes the N-arylation of carbazole with bromobenzene.

Materials:

Carbazole (1.0 mmol)

Bromobenzene (1.1 mmol)

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

DavePhos (0.03 mmol, 3 mol%)

Sodium tert-butoxide (1.4 mmol)

Anhydrous Toluene (5 mL)

Procedure:
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In an inert atmosphere glovebox, charge a vial with Pd₂(dba)₃, DavePhos, and sodium tert-

butoxide.

Add carbazole and toluene.

Stir the mixture for 10 minutes at room temperature.

Add bromobenzene via syringe.

Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

Cool the reaction to room temperature and quench with a saturated aqueous solution of

ammonium chloride.

Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and

concentrate.

Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate

gradient) to afford 9-phenyl-9H-carbazole.

Conclusion
DavePhos is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions

that are central to the synthesis of pharmaceutical intermediates. Its use in Buchwald-Hartwig

amination and Suzuki-Miyaura coupling enables the efficient and scalable production of

complex molecules with critical C-N and C-C bonds. The protocols and data presented herein

provide a valuable resource for researchers and drug development professionals seeking to

leverage the benefits of DavePhos in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for DavePhos in the
Synthesis of Pharmaceutical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301958#davephos-in-the-synthesis-of-
pharmaceutical-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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